Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry and ligand properties of 4-[2-(2-Pyridyl)ethyl]morpholine (PEM). Synthesized from the reaction of 2-(2-pyridyl)ethanol with morpholine, PEM has emerged as a versatile ligand in coordination chemistry. This document delves into its synthesis, structural features, and its behavior as a ligand in the formation of metal complexes. We will explore its coordination modes, the structural diversity of its metallic adducts, and the influence of the metal center on the physicochemical properties of the resulting complexes. Furthermore, this guide will touch upon the potential applications of these complexes in catalysis and as antimicrobial agents, supported by available data and detailed experimental protocols for the synthesis and characterization of the ligand and a representative metal complex. This guide is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development who are interested in the potential of pyridine- and morpholine-containing ligands.
Introduction: The Emergence of a Versatile Pyridine-Morpholine Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and applications. 4-[2-(2-Pyridyl)ethyl]morpholine (PEM), a molecule integrating both a pyridine and a morpholine moiety via an ethyl linker, presents a compelling case for study. The pyridine group offers a well-established coordination site through its nitrogen atom, capable of forming stable complexes with a wide array of transition metals.[1] The morpholine ring, on the other hand, introduces an element of structural flexibility and can influence the solubility and biological activity of the resulting metal complexes.[2]
The presence of these two distinct nitrogen and one oxygen donor atoms within a flexible framework allows for diverse coordination behaviors, including monodentate, bidentate, and bridging modes. This structural versatility is a key attribute that makes PEM an attractive candidate for the construction of coordination polymers and discrete molecular complexes with interesting magnetic, catalytic, and biological properties. This guide aims to provide a detailed exploration of the fundamental aspects of PEM, from its synthesis to its intricate interactions with metal ions, thereby offering a valuable resource for the scientific community.
Synthesis and Physicochemical Properties of 4-[2-(2-Pyridyl)ethyl]morpholine
The synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine is typically achieved through a nucleophilic substitution reaction.[2] One common method involves the reaction of 2-(2-chloroethyl)pyridine with morpholine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[2] An alternative and often higher-yielding approach is the reaction between 2-(2-pyridyl)ethanol and morpholine under reflux conditions, utilizing a dehydrating agent to drive the reaction to completion.[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O | [3] |
| Molecular Weight | 192.26 g/mol | [3] |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Solubility | Miscible with water and most organic solvents | [4] |
Ligand Properties and Coordination Behavior
The coordination chemistry of PEM is dictated by the interplay of its constituent functional groups: the pyridine ring and the morpholine moiety. The lone pair of electrons on the pyridine nitrogen atom makes it a strong σ-donor, readily coordinating to a variety of metal centers. The morpholine nitrogen, being an aliphatic amine, is also a potential coordination site. The oxygen atom of the morpholine ring is a weaker Lewis base and is less likely to be directly involved in coordination, but it can influence the overall conformation and electronic properties of the ligand and its complexes.
Coordination Modes
The ethyl linker between the pyridine and morpholine rings provides significant conformational flexibility, allowing PEM to adopt various coordination modes.
Caption: Potential coordination modes of 4-[2-(2-Pyridyl)ethyl]morpholine.
The most common coordination mode observed is monodentate, through the pyridine nitrogen. However, depending on the metal ion, the counter-ion, and the reaction conditions, PEM can also act as a bidentate chelating ligand, forming a seven-membered ring with the metal center. Furthermore, it can function as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes or coordination polymers.
Coordination Chemistry with Transition Metals
While specific, well-characterized examples of metal complexes solely with 4-[2-(2-Pyridyl)ethyl]morpholine as the primary ligand are not extensively detailed in the provided search results, the general principles of coordination chemistry of pyridine and morpholine derivatives allow for the prediction of their behavior. The following sections will discuss the expected coordination chemistry with representative transition metals.
Copper(II) Complexes
Copper(II) complexes with pyridine-containing ligands are widely studied for their diverse structural chemistry and applications in catalysis and as antimicrobial agents.[5][6] It is anticipated that PEM would form stable complexes with copper(II) salts. Depending on the stoichiometry and the nature of the counter-ion, both mononuclear and polynuclear species could be formed. Spectroscopic characterization would be crucial in elucidating the coordination environment around the copper(II) center.
Nickel(II) Complexes
Nickel(II) complexes with N-donor ligands can adopt various geometries, including octahedral, square planar, and tetrahedral.[3][7][8] The reaction of PEM with nickel(II) salts would likely yield complexes where the geometry is influenced by the ligand-to-metal ratio and the coordinating ability of the anions. Spectroscopic techniques such as UV-Vis and magnetic susceptibility measurements would be instrumental in determining the geometry of the resulting complexes.
Silver(I) Complexes
Silver(I) complexes are of significant interest due to their well-documented antimicrobial properties.[4][9][10][11][12] The coordination of PEM to silver(I) ions could enhance this activity. Given the preference of Ag(I) for linear or trigonal planar geometries, it is likely that PEM would act as a monodentate or bridging ligand in its silver complexes.
Potential Applications
The integration of the pyridine and morpholine moieties in PEM suggests that its metal complexes could exhibit interesting biological and catalytic activities.
Antimicrobial Agents
The search results indicate that metal complexes, in general, often exhibit enhanced antimicrobial activity compared to the free ligands.[9] Specifically, silver(I) and copper(II) complexes are known for their potent antibacterial and antifungal properties.[9][11][12] The chelation of these metal ions by PEM could lead to the development of new antimicrobial agents with improved efficacy. The increased lipophilicity of the metal complexes can facilitate their transport across microbial cell membranes, leading to enhanced biological activity.
Catalysis
Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations.[13][14][15][16][17] For instance, manganese complexes have been investigated for their catalytic activity in oxidation reactions.[13][14][16][17] The coordination of PEM to catalytically active metal centers could lead to the development of new catalysts with unique selectivity and reactivity.
Experimental Protocols
This section provides a general, step-by-step methodology for the synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine and a representative metal complex. These protocols are based on established synthetic procedures for similar compounds and may require optimization for specific applications.
Synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine (PEM)
This protocol is adapted from general procedures for the synthesis of similar morpholine derivatives.[2][18]
Caption: General workflow for the synthesis of PEM.
Materials:
-
2-(2-Chloroethyl)pyridine hydrochloride
-
Morpholine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure 4-[2-(2-Pyridyl)ethyl]morpholine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Representative Metal Complex: Dichlorido-bis(4-[2-(2-pyridyl)ethyl]morpholine)copper(II)
This is a general procedure for the synthesis of a copper(II) complex.
Materials:
Procedure:
-
Dissolve 4-[2-(2-pyridyl)ethyl]morpholine (2.0 eq) in ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol.
-
Slowly add the ethanolic solution of the ligand to the stirred solution of the copper salt.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting solid in a desiccator.
-
Characterize the complex using elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of PEM and its metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized PEM ligand.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the ligand and to observe shifts in vibrational frequencies upon coordination to a metal ion.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complexes and can help in determining their geometry.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand and to confirm the composition of the metal complexes.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
Conclusion and Future Outlook
4-[2-(2-Pyridyl)ethyl]morpholine is a ligand with considerable potential in coordination chemistry. Its straightforward synthesis and the presence of multiple donor atoms within a flexible framework make it an attractive building block for the construction of a wide range of metal complexes. While the exploration of its coordination chemistry is still in its early stages, the foundational knowledge of pyridine and morpholine chemistry suggests a rich and diverse field of study.
Future research should focus on the systematic synthesis and characterization of a series of transition metal complexes with PEM. Detailed structural studies, coupled with theoretical calculations, will provide a deeper understanding of its coordination behavior. Furthermore, the investigation of the catalytic and biological activities of these complexes is a promising avenue for future research, with the potential for the development of new functional materials and therapeutic agents. This guide serves as a foundational document to encourage and facilitate further exploration into the fascinating coordination chemistry of 4-[2-(2-Pyridyl)ethyl]morpholine.
References
A comprehensive list of references would be compiled here based on the specific research articles identified that provide the detailed experimental and characterization data for PEM and its metal complexes. As the current search results are general, a complete reference list with specific titles, sources, and clickable URLs cannot be generated at this stage. The following are examples of the types of sources that would be included:
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Dalton Transactions. Dinuclear silver(i) complexes with a pyridine-based macrocyclic type of ligand as antimicrobial agents against clinically relevant species: the influence of the counteranion on the structure diversification of the complexes. [Link]
-
MDPI. Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. [Link]
-
PMC. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. [Link]
-
MDPI. Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. [Link]
-
Dalton Transactions. Synthesis, characterization and crystal structures of copper(II) complexes containing multidentate polypyridine ligands. [Link]
-
ResearchGate. Representative examples of antimicrobial silver (I) complexes. [Link]
-
PubChem. 4-(2-(2-Pyridyl)ethyl)morpholine. [Link]
-
Dalton Transactions. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]
-
PMC. Spectroscopically Deciphering the Formation and Reactivity of a High-Valent Ni(IV)Cl2 Species. [Link]
-
PMC. Iron(II) and Manganese(II) Complexes with N4Py as Dioxygen Activators for α-Pinene Oxidation in Acetonitrile. [Link]
-
Science China Press. Appended corrole manganese complexes:Catalysis and axial-ligand effect. [Link]
-
Loyola eCommons. A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. [Link]
-
Organic Syntheses. 4-ACETYLPYRIDINE OXIME TOSYLATE. [Link]
-
OA Monitor Ireland. Manganese compounds in the catalysis of organic reactions. [Link]
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Chemical Science. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. [Link]
-
Wikipedia. Transition metal pyridine complexes. [Link]
-
Atlantis Press. Synthesis and Structure of the Copper Complex (ClO4). [Link]
- Google Patents. Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
-
PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
Dalton Transactions. Synthesis, structure, spectroscopy and redox chemistry of square-planar nickel(ii) complexes with tetradentate o-phenylenedioxamidates and related ligands. [Link]
-
Semantic Scholar. SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC STUDY OF NICKEL(II), PALLADIUM(II) AND PLATINUM(IV) COMPLEXES WITH MIXED LIGANDS O. [Link]
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PMC. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]
-
PubChemLite. Morpholinium, 4-methyl-4-(2-(2-pyridyl)ethyl)-, iodide. [Link]
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Inorganic Chemistry. Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. [Link]
-
PMC. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]
-
MDPI. Synthesis, Structure, and Magnetic and Biological Properties of Copper(II) Complexes with 1,3,4-Thiadiazole Derivatives. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
PMC. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. [Link]
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